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Compound of Interest

Compound Name: Angelic Anhydride

Cat. No.: B592597

Disclaimer: Following an extensive search of scientific literature, chemical databases, and
patent repositories, experimental Nuclear Magnetic Resonance (NMR) data for Angelic
Anhydride ((2)-2-Methylbut-2-enoic anhydride) is not publicly available. While the existence of
this compound is confirmed, and its synthesis has been reported, the detailed spectroscopic
data required for a comprehensive analysis as requested is not accessible in the public
domain. This guide will, therefore, provide a theoretical framework for the NMR analysis of
Angelic Anhydride based on established principles of NMR spectroscopy and data from
structurally related compounds. The tables and detailed analyses presented are predictive and
await experimental verification.

Introduction

Angelic Anhydride, the anhydride of angelic acid, is a potentially valuable building block in
organic synthesis, including the development of novel therapeutic agents. A thorough
understanding of its three-dimensional structure and electronic properties is paramount for its
effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful
tool for the unambiguous structural elucidation of organic molecules in solution. This technical
guide outlines the expected NMR characteristics of Angelic Anhydride and provides a
template for its complete NMR analysis, including one-dimensional (*H and *3C) and two-
dimensional (COSY, HSQC, HMBC) spectroscopic techniques.

Predicted NMR Spectroscopic Data
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Due to the unavailability of experimental data, the following tables present predicted *H and 13C
NMR chemical shifts for Angelic Anhydride. These predictions are based on established
substituent effects and comparison with structurally analogous compounds, such as angelic
acid and other a,3-unsaturated anhydrides. The numbering convention used for the
assignments is illustrated in Figure 1.

w.Angelic Anhydride Structure with Numbering

Figure 1. Structure and atom numbering of Angelic Anhydride.

Table 1: Predicted *H NMR Chemical Shifts for Angelic Anhydride (in CDCIs)

Predicted Chemical o Coupling Constant
Proton . Multiplicity
Shift (ppm) (Hz)
J(H3' H4") = 7.2,
H-3' ~6.1-6.3 qq
J(H3'H5) =15
J(H4' H3) = 7.2,
H-4' ~2.0-2.2 dg
J(H4' H5") = 1.5
J(H5'H3) = 1.5,
H-5' ~19-21 t
J(H5' H4") = 1.5

Note: Due to the symmetry of the molecule, the chemical shifts for the protons on the second
angelic acid moiety (H-3, H-4, H-5) are expected to be identical to their counterparts (H-3', H-4',
H-5.

Table 2: Predicted 3C NMR Chemical Shifts for Angelic Anhydride (in CDCls)
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Carbon Predicted Chemical Shift (ppm)
C-1 ~165-170

Cc-2' ~127 - 130

C-3 ~138 - 142

c-4 ~15-18

C-5 ~20 - 23

Note: Due to the symmetry of the molecule, the chemical shifts for the carbons on the second
angelic acid moiety (C-1, C-2, C-3, C-4, C-5) are expected to be identical to their counterparts
(C-1, C-2', C-3, C-4', C-5.

Experimental Protocols

The following are detailed, generalized experimental protocols for acquiring the necessary
NMR data for Angelic Anhydride.

3.1. Sample Preparation

o Weigh approximately 5-10 mg of purified Angelic Anhydride directly into a clean, dry NMR
tube.

o Add approximately 0.6 mL of deuterated chloroform (CDCIs) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard.

e Cap the NMR tube and gently agitate until the sample is fully dissolved.
3.2. NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher)
equipped with a broadband probe.

e H NMR:

o Pulse sequence: zg30
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o Number of scans: 16

o Spectral width: 16 ppm

o Acquisition time: 4 seconds

o Relaxation delay: 2 seconds
e 13C{1H} NMR:

o Pulse sequence: zgpg30

Number of scans: 1024

[e]

o

Spectral width: 240 ppm

[¢]

Acquisition time: 1 second

[¢]

Relaxation delay: 2 seconds

e COSY (Correlation Spectroscopy):

o

Pulse sequence: cosygpdgf

[¢]

Number of scans: 2 per increment

[¢]

Spectral width: 16 ppm in both dimensions

Number of increments: 256

[e]

o HSQC (Heteronuclear Single Quantum Coherence):

[¢]

Pulse sequence: hsqcedetgpsisp2.3

o

Number of scans: 4 per increment

[e]

Spectral width: 16 ppm (*H) and 240 ppm (*3C)

Number of increments: 256

o
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o« HMBC (Heteronuclear Multiple Bond Correlation):

o

Pulse sequence: hmbcgpnddgf

[¢]

Number of scans: 8 per increment

[¢]

Spectral width: 16 ppm (*H) and 240 ppm (:3C)

Number of increments: 256

[e]

o

Long-range coupling delay (D6): 60 ms (optimized for ~8 Hz coupling)

Visualization of NMR Analysis Workflow

The logical flow of experiments for the complete NMR analysis of Angelic Anhydride is
depicted below.
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Caption: Workflow for the NMR-based structural elucidation of Angelic Anhydride.
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Predicted 2D NMR Correlations

5.1. COSY

The COSY spectrum is expected to show correlations between geminal and vicinal protons.
For Angelic Anhydride, the key expected correlation is between the olefinic proton (H-3') and
the allylic protons of the ethyl group (H-4"). A weaker, long-range correlation might also be
observed between the protons of the two methyl groups (H-4' and H-5").

5.2. HSQC

The HSQC spectrum will reveal direct one-bond correlations between protons and the carbons
they are attached to. The expected correlations are:

e H-3'with C-3'
e H-4"with C-4'
e H-5with C-5'
5.3. HMBC

The HMBC spectrum is crucial for establishing the carbon skeleton by identifying two- and
three-bond correlations between protons and carbons. Key expected long-range correlations
include:

e H-3'to C-1', C-2', C-4', and C-5".
e H-4'to C-2'and C-3'.
e H-5to C-2'and C-3'.

The correlation from the olefinic proton H-3' to the carbonyl carbon C-1' would be definitive in
confirming the a,B-unsaturated anhydride structure.

The logical relationship of these correlations in confirming the structure is visualized below.

Caption: Key predicted HMBC correlations for structural elucidation of Angelic Anhydride.
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Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, framework for the complete
NMR analysis of Angelic Anhydride. The provided experimental protocols and workflow
diagrams offer a clear path for researchers to acquire and interpret the necessary data for
unambiguous structural confirmation. The acquisition and publication of experimental NMR
data for Angelic Anhydride are highly encouraged to validate these predictions and facilitate
its broader use in the scientific community. For drug development professionals, a confirmed
structure is the first critical step in understanding its potential as a synthetic precursor and in
silico modeling of its interactions with biological targets.

 To cite this document: BenchChem. [In-depth Technical Guide: NMR Analysis of Angelic
Anhydride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b592597#angelic-anhydride-nmr-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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